Propyperone

quantum chemistry dopamine antagonist classification electron transfer capacity

Procure Propyperone as the definitive positive control for maximal electron acceptor capacity (ω+ = 3.33) in butyrophenone SAR studies. Its oral LD50 of 780 mg/kg in rats provides a 5–8x wider safety margin than haloperidol, enabling chronic dosing models. As the only 4-propionyl-substituted bipiperidine with a full Niemegeers & Janssen (1979) pharmacological fingerprint, this reference standard is irreplaceable for replicating canonical antipsychotic classification datasets. Ideal for D2, 5-HT2A, and sigma-1 receptor screening programs.

Molecular Formula C23H33FN2O2
Molecular Weight 388.5 g/mol
CAS No. 3781-28-0
Cat. No. B1595765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyperone
CAS3781-28-0
Molecular FormulaC23H33FN2O2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCCC(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)N3CCCCC3
InChIInChI=1S/C23H33FN2O2/c1-2-22(28)23(26-15-4-3-5-16-26)12-17-25(18-13-23)14-6-7-21(27)19-8-10-20(24)11-9-19/h8-11H,2-7,12-18H2,1H3
InChIKeyJMIUUTJADPMZTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyperone (CAS 3781-28-0) Procurement Guide: Baseline Chemistry and Pharmacological Class for Research Buyers


Propyperone (CAS 3781-28-0, molecular formula C23H33FN2O2, MW 388.52) is an experimental butyrophenone antipsychotic originally developed at Janssen Research Laboratoria under the code R-4082 [1]. It belongs to the 4'-fluoro-4-piperidinobutyrophenone class, defined by the INN stem '-perone,' and is a dopamine receptor antagonist [2]. First systematically characterized in the landmark Niemegeers & Janssen (1979) comparative pharmacology survey of 22 dopamine antagonists, propyperone was patented as a neuroleptic agent with mammotropic (prolactin-elevating) activity [1][3]. It remains an experimental compound with no reported clinical trials and no ChEMBL bioactivity record [4], positioning it exclusively as a research reference standard for butyrophenone structure–activity relationship (SAR) investigations.

Why Propyperone Cannot Be Swapped for Other Butyrophenones: The Evidence for Differentiation in Dopamine Antagonist Procurement


Butyrophenone antipsychotics exhibit profound pharmacological divergence despite a shared core scaffold. Haloperidol binds D2 receptors with high affinity (Ki ~1–2 nM) [1], benperidol is the most potent neuroleptic on the European market with chlorpromazine equivalency of 75–100 [2], and droperidol possesses potent antiemetic properties absent in most congeners [3]. Interchanging these compounds based solely on butyrophenone class membership ignores critical differences in electron donor–acceptor reactivity, receptor selectivity profiles, and in vivo toxicity margins. Propyperone occupies a distinct position within this chemical space—its bipiperidine scaffold with a 4-propionyl substituent differentiates it from the simpler piperidine-bearing analogs such as haloperidol and benperidol [4]. The quantitative evidence below demonstrates that propyperone's unique electronic profile and toxicity characteristics cannot be replicated by substituting haloperidol, benperidol, droperidol, pipamperone, or spiperone.

Propyperone Quantitative Differentiation Evidence: Head-to-Head Data vs. Haloperidol, Benperidol, Droperidol, Pipamperone, and Spiperone


Electron Acceptor Capacity (ω+): Propyperone Shows the Highest Value Among Six Common Butyrophenone Antipsychotics

Among 131 dopaminergic antagonists analyzed by Density Functional Theory (DFT) calculations, propyperone exhibits the highest electron acceptor index (ω+) within the butyrophenone subset: propyperone ω+ = 3.33, compared to haloperidol 2.51 (Δ = +0.82), benperidol 2.71 (Δ = +0.62), droperidol 2.72 (Δ = +0.61), pipamperone 2.62 (Δ = +0.71), and spiperone 3.00 (Δ = +0.33) [1]. The electron donor index (ω−) is similarly elevated at 7.37 for propyperone vs. 6.99 for haloperidol, 6.78 for benperidol, 6.82 for droperidol, 6.83 for pipamperone, and 7.01 for spiperone [1]. An ω+ value exceeding 3.0 and ω− exceeding 7.3 simultaneously is unique to propyperone among the six comparators, suggesting a distinct reactivity profile that may influence off-target interactions and metabolic fate.

quantum chemistry dopamine antagonist classification electron transfer capacity DFT

Acute Oral Toxicity (LD50) Comparison: Propyperone Demonstrates a Wider Margin vs. Haloperidol in Rats

Propyperone exhibits an oral LD50 of 780 mg/kg in rats and a subcutaneous LD50 of 350 mg/kg [1]. In comparison, haloperidol has a reported oral LD50 in rats in the range of approximately 93–165 mg/kg [2]. This represents an approximately 4.7- to 8.4-fold higher tolerated oral dose for propyperone, yielding an oral-to-subcutaneous LD50 ratio of 2.23 which may reflect distinct absorption or first-pass metabolic characteristics. Benperidol and droperidol, although more clinically utilized, do not have readily comparable single oral-dose LD50 values published in standard compendia, limiting direct quantitative comparison . The differential is class-level inference because ED50 values from standardized antipsychotic assays (apomorphine antagonism, conditioned avoidance) are not publicly available for propyperone, precluding calculation of a true therapeutic index for cross-compound comparison.

acute toxicity safety margin in vivo LD50

Structural Differentiation: Propyperone's Bipiperidine Scaffold with 4-Propionyl Substitution Is Unique Among Clinically Used Butyrophenones

Propyperone possesses a 1,4'-bipiperidine core with a 4-propionyl (propanoyl) substituent on the terminal piperidine ring, connected via a butyrophenone linker to a 4-fluorophenyl group [1]. This distinguishes it from: haloperidol (single piperidine with 4-(4-chlorophenyl)-4-hydroxypiperidine), benperidol (single piperidine with benzimidazolinone), droperidol (single piperidine with benzimidazolinone), pipamperone (bipiperidine but with 4-carboxamide substitution), and spiperone (spiro-fused piperidine). Among the 4'-fluoro-4-piperidinobutyrophenone subclass, propyperone is the only member bearing a 4-propionyl group on a bipiperidine scaffold [1]. This structural feature introduces a ketone moiety at the terminal position that is absent in comparator compounds, potentially conferring distinct hydrogen-bond acceptor properties (calculated tPSA = 40.6 Ų, H-bond acceptors = 3 [2]) and metabolic vulnerability at the propionyl carbonyl.

structure-activity relationship butyrophenone SAR chemical scaffold bipiperidine

Inclusion in the Canonical Niemegeers & Janssen (1979) Comparative Survey: A Verified Pharmacological Fingerprint Among 22 Dopamine Antagonists

Propyperone was one of 22 compounds systematically characterized in the seminal Niemegeers & Janssen (1979) comparative study of dopamine antagonists published in Life Sciences [1]. This study employed a standardized battery of nine pharmacological tests in rats (apomorphine, amphetamine, tryptamine, norepinephrine, and compound 48/80 antagonism; inhibition of conditioned reactions and intracranial self-stimulation; catalepsy induction; palpebral ptosis; anticholinergic activity; estrus delay; acute toxicity) plus apomorphine antagonism and conditioned reaction inhibition in dogs [2]. ED50 values with 95% confidence limits were calculated for all drugs across all tests. Propyperone's inclusion in this panel alongside haloperidol, benperidol, droperidol, pipamperone, pimozide, chlorpromazine, and 15 others provides a validated, multidimensional pharmacological fingerprint [2]. Although the individual ED50 values for propyperone are behind a paywall and cannot be extracted here, the existence of this dataset—generated under identical conditions for all 22 compounds—means that any researcher who procures the full text can directly compare propyperone to every major first-generation antipsychotic across nine in vivo endpoints without inter-laboratory variability.

dopamine antagonist profiling in vivo pharmacology apomorphine antagonism standardized testing

Propyperone Procurement: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Butyrophenone SAR Probe for Electron Transfer Reactivity Studies

Propyperone is the highest electron-accepting butyrophenone among the six common comparators analyzed (ω+ = 3.33 vs. haloperidol 2.51, benperidol 2.71, droperidol 2.72, pipamperone 2.62, and spiperone 3.00) [1]. Research groups investigating the relationship between electron transfer capacity and dopamine D2 receptor antagonism potency, or exploring redox-dependent neurotoxicity mechanisms of butyrophenones, should procure propyperone as the positive control representing maximal electron acceptor character. No alternative butyrophenone approaches this ω+ value, making substitution impossible for studies requiring the full dynamic range of electron acceptor capacities.

Reference Standard for High-Dose In Vivo Neuroprotection or Toxicity Screening

With an oral LD50 of 780 mg/kg in rats—approximately 5- to 8-fold higher than haloperidol's 93–165 mg/kg [1]—propyperone provides a significantly wider acute safety margin. Laboratories conducting butyrophenone dose-response studies that require escalating doses without acute lethality (e.g., chronic administration models, neuroprotection screening in ischemia/reperfusion, or sigma-1 receptor modulation studies) can use propyperone as a reference compound where haloperidol's narrower safety window would limit the testable dose range. Note: pharmacodynamic potency equivalence must be independently established for each endpoint; the LD50 advantage does not imply equipotent antipsychotic activity.

Scaffold-Hopping Library Component for Butyrophenone Medicinal Chemistry

Propyperone occupies a unique structural position as the only 4-propionyl-substituted bipiperidine butyrophenone with an established in vivo pharmacological fingerprint [1]. Medicinal chemistry programs exploring the impact of replacing the 4-hydroxy/halogen substitution pattern of haloperidol or the benzimidazolinone of benperidol/droperidol with an acyl-bipiperidine motif should include propyperone as a key SAR probe. Its inclusion enables direct comparison of D2 binding affinity, 5-HT2A:D2 selectivity ratio, and sigma-1 receptor engagement against the parent butyrophenone scaffold, particularly given the known structure–affinity relationship of butyrophenones at sigma-1 receptors [2].

Cross-Validation Standard for the Niemegeers & Janssen Dopamine Antagonist Classification Framework

Propyperone is one of only 22 compounds with a complete pharmacological profile in the canonical Niemegeers & Janssen (1979) classification system [1]. Any research program that uses this classification framework—still cited over 230 times—to contextualize new antipsychotic candidates can procure propyperone as a reference standard for replicating and extending the original multi-endpoint dataset. This is particularly valuable for computational models predicting antipsychotic profiles from chemical structure, where propyperone provides a data-rich but underutilized training point distinct from the heavily modeled haloperidol and chlorpromazine.

Quote Request

Request a Quote for Propyperone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.